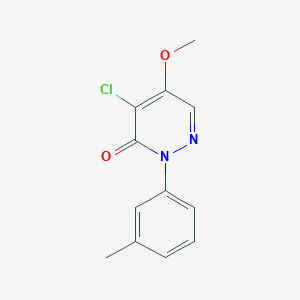![molecular formula C12H18ClNO B5863118 2-[(4-chlorobenzyl)(propyl)amino]ethanol](/img/structure/B5863118.png)
2-[(4-chlorobenzyl)(propyl)amino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-chlorobenzyl)(propyl)amino]ethanol is a chemical compound that has been studied for its potential use in scientific research. It is commonly referred to as CBPE and is a member of the family of β-adrenergic receptor antagonists. This compound has been studied for its potential use in a variety of applications, including cardiovascular research, drug discovery, and pharmacology.
Mechanism of Action
The mechanism of action of CBPE involves its binding to β1-adrenergic receptors, which are located in the heart and blood vessels. This binding inhibits the action of the sympathetic nervous system, which is responsible for regulating heart rate and blood pressure. By inhibiting this system, CBPE can reduce heart rate and blood pressure, making it a potential treatment for hypertension and heart failure.
Biochemical and Physiological Effects
CBPE has been shown to have a number of biochemical and physiological effects. It can reduce heart rate and blood pressure, as previously mentioned, but it can also improve cardiac output and increase blood flow to the kidneys. Additionally, CBPE has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using CBPE in lab experiments is its high affinity for β1-adrenergic receptors. This makes it a useful tool for studying the function of these receptors in the heart and blood vessels. However, one limitation of using CBPE is its potential to interact with other receptors and enzymes in the body, which can complicate the interpretation of experimental results.
Future Directions
There are a number of potential future directions for research involving CBPE. One area of interest is its potential use in the treatment of heart failure. CBPE has been shown to improve cardiac output and reduce heart rate, which may make it a useful treatment for this condition. Additionally, CBPE's anti-inflammatory properties make it a potential treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Finally, further research is needed to fully understand the mechanism of action of CBPE and its potential interactions with other receptors and enzymes in the body.
Synthesis Methods
The synthesis of 2-[(4-chlorobenzyl)(propyl)amino]ethanol involves a multi-step process that begins with the reaction of 4-chlorobenzyl chloride with propylamine. This reaction produces 4-chlorobenzylpropylamine, which is then reacted with ethylene oxide to produce the final product.
Scientific Research Applications
CBPE has been studied for its potential use in cardiovascular research, specifically in the treatment of hypertension and heart failure. It has been shown to have a strong affinity for β1-adrenergic receptors, which are involved in the regulation of heart rate and blood pressure.
properties
IUPAC Name |
2-[(4-chlorophenyl)methyl-propylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO/c1-2-7-14(8-9-15)10-11-3-5-12(13)6-4-11/h3-6,15H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPJQMWKDKNRAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCO)CC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5863052.png)
![1-[2-amino-2-(hydroxyimino)ethyl]pyridinium chloride](/img/structure/B5863059.png)


![N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5863087.png)
![2-chloro-4-{[(propionylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5863088.png)
![11H-pyrimido[5',4':5,6]pyrido[4,3-b]indol-1-amine](/img/structure/B5863093.png)


![5-[(4-chlorobenzyl)amino]-2-(2-chlorophenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5863107.png)
![N'-[(3,4-diethoxybenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5863115.png)
![3-(4-chlorophenyl)-4-[4-(dimethylamino)benzylidene]-5(4H)-isoxazolone](/img/structure/B5863131.png)
